3-Sulfanylpyridine-4-carboxamide

Description

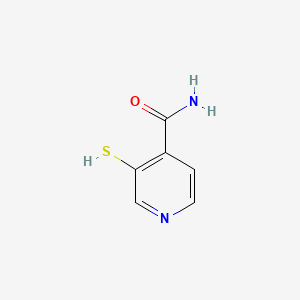

3-Sulfanylpyridine-4-carboxamide is a heterocyclic organic compound featuring a pyridine ring substituted with a sulfanyl (-SH) group at the 3-position and a carboxamide (-CONH₂) group at the 4-position.

Properties

CAS No. |

118966-06-6 |

|---|---|

Molecular Formula |

C6H6N2OS |

Molecular Weight |

154.187 |

IUPAC Name |

3-sulfanylpyridine-4-carboxamide |

InChI |

InChI=1S/C6H6N2OS/c7-6(9)4-1-2-8-3-5(4)10/h1-3,10H,(H2,7,9) |

InChI Key |

CCPQKXMJXCAVKP-UHFFFAOYSA-N |

SMILES |

C1=CN=CC(=C1C(=O)N)S |

Synonyms |

4-Pyridinecarboxamide,3-mercapto-(9CI) |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Sulfanylpyridine-4-carboxamide typically involves the reaction of isonicotinic acid with thiourea under acidic conditions. The reaction proceeds through the formation of an intermediate isothiocyanate, which then undergoes cyclization to yield the desired product. The reaction conditions often include the use of hydrochloric acid as a catalyst and heating the reaction mixture to facilitate the cyclization process .

Industrial Production Methods: This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 3-Sulfanylpyridine-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing species.

Substitution: The mercapto group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides under basic conditions

Major Products:

Scientific Research Applications

Chemistry: 3-Sulfanylpyridine-4-carboxamide is used as a building block in the synthesis of more complex molecules. Its unique structure allows it to participate in various chemical reactions, making it valuable in organic synthesis .

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with thiol-containing enzymes makes it a candidate for developing new therapeutic agents .

Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of drugs targeting specific enzymes or pathways. Its potential as an antifungal and antibacterial agent is also being explored .

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various applications, including the development of new materials with unique properties .

Mechanism of Action

The mechanism of action of 3-Sulfanylpyridine-4-carboxamide involves its interaction with thiol-containing enzymes. The mercapto group can form covalent bonds with the thiol groups of cysteine residues in enzymes, leading to inhibition of enzyme activity. This interaction can disrupt various biochemical pathways, making the compound a potential therapeutic agent .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 3-sulfanylpyridine-4-carboxamide with structurally analogous compounds, focusing on substituent effects, molecular properties, and functional applications.

Substituent Variations in Sulfanylpyridine Derivatives

- 3-(Ethylsulfanyl)pyridine-4-carboxylic acid (EN300-367053): This compound replaces the sulfanyl (-SH) group with an ethylsulfanyl (-S-C₂H₅) moiety and substitutes the carboxamide with a carboxylic acid (-COOH). However, the carboxylic acid may reduce metabolic stability due to ionization at physiological pH .

- JNJ-47965567: A derivative of 3-pyridinecarboxamide with a phenylthio (-S-C₆H₅) group at the 2-position and a complex N-substituent. Its molecular formula (C₂₈H₃₂N₄O₂S) and extended alkyl/aryl substituents suggest higher molecular weight (>500 g/mol) compared to this compound .

Functional Group Impact on Bioactivity

- Sulfanyl (-SH) vs. Thioether (-S-R) :

The free sulfhydryl group in this compound offers redox activity, enabling disulfide bond formation or metal chelation. In contrast, thioether derivatives (e.g., ethylsulfanyl or phenylthio) lack this reactivity but exhibit greater stability in oxidative environments . - Carboxamide (-CONH₂) vs. Carboxylic Acid (-COOH) :

The carboxamide group enhances solubility in polar solvents and reduces gastrointestinal irritation compared to carboxylic acids, making it preferable for drug design .

Data Tables

Table 1: Key Properties of Comparable Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.